molecular formula C7H6FN3 B1446524 6-Fluoro-1-methyl-1,2,3-benzotriazole CAS No. 1445322-54-2

6-Fluoro-1-methyl-1,2,3-benzotriazole

Cat. No.: B1446524
CAS No.: 1445322-54-2
M. Wt: 151.14 g/mol
InChI Key: GHQJAHHLXXZHJD-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1,2,3-benzotriazole is a chemical compound with the molecular formula C7H6FN3 . It is a derivative of benzotriazole, a heterocyclic compound with a fused ring structure consisting of benzene and triazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a triazole ring, with a fluorine atom attached to the 6th carbon and a methyl group attached to the nitrogen of the triazole ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.14 g/mol . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Photolytic Decomposition

  • Photoreactions of 1-Alkylbenztriazoles : Research has explored the photolytic decomposition of various benzotriazoles, including 1-methyl-benzotriazole, under ultraviolet light in different solvents. This study provides insights into the chemical behavior of benzotriazoles like 6-Fluoro-1-methyl-1,2,3-benzotriazole when exposed to light, offering potential applications in photochemistry and material sciences (Märky, Schmid, & Hansen, 1979).

Antitumor Properties

  • Fluorinated Benzothiazoles as Antitumor Agents : A study on fluorinated benzothiazoles highlights their potent cytotoxic properties in certain human breast cancer cell lines. While this research doesn't directly involve this compound, it suggests a potential avenue for research into related compounds for antitumor applications (Hutchinson et al., 2001).

Use in PET Tracers

  • 18F-Labelled Vorozole Analogues as PET Tracers : This research involves synthesizing 18F-labelled analogues of benzotriazoles, including compounds structurally related to this compound, for use as PET tracers in imaging. These compounds demonstrate potential in medical imaging, particularly for studying brain biochemistry (Erlandsson et al., 2008).

Fluorescence Studies

  • Synthesis and Fluorescence of Chlorine-Substituted Naphthalimide-Based Fluorophores : Although not directly studying this compound, this research indicates the potential of benzotriazole derivatives in developing new fluorescent materials, which could have applications in various scientific fields (Katritzky, Ozcan, & Todadze, 2010).

Antimicrobial and Anticancer Activity

  • Synthesis of Novel Fluoro 1,2,3-Triazole Tagged Amino Bis(Benzothiazole) Derivatives : This study focuses on the synthesis of fluoro 1,2,3-triazole derivatives with promising antimicrobial and anticancer activities, indicating a potential research direction for compounds like this compound in the medical field (Kumbhare et al., 2014).

Environmental Persistence and Removal

  • Polar Pollutants in Wastewater and the Water Cycle : This research discusses the presence and removal of benzotriazoles, including 1H-benzotriazole and its derivatives, in wastewater treatment plants. It highlights the environmental impact and treatment challenges of these compounds, which is relevant for understanding the ecological footprint of this compound (Reemtsma et al., 2010).

Properties

IUPAC Name

6-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQJAHHLXXZHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291209
Record name 1H-Benzotriazole, 6-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445322-54-2
Record name 1H-Benzotriazole, 6-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445322-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 6-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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